molecular formula C7H10O2 B041561 Methyl 1-cyclopentene-1-carboxylate CAS No. 25662-28-6

Methyl 1-cyclopentene-1-carboxylate

Cat. No.: B041561
CAS No.: 25662-28-6
M. Wt: 126.15 g/mol
InChI Key: VTYCAXIAUKEGBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-cyclopentene-1-carboxylate can be synthesized through various methods. One common method involves the esterification of cyclopentene-1-carboxylic acid with methanol in the presence of an acid catalyst. Another method involves the reaction of cyclopentene with carbon monoxide and methanol under high pressure and temperature conditions, using a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentadiene to form cyclopentene, followed by carbonylation and esterification reactions. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-cyclopentene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl 1-cyclohexene-1-carboxylate
  • 1-Cyclopentenecarboxylic acid
  • 1-Cyclohexene-1-carboxylic acid
  • 1-Cyclohexene-1-carboxaldehyde

Comparison: Methyl 1-cyclopentene-1-carboxylate is unique due to its five-membered ring structure, which imparts different chemical reactivity compared to six-membered ring analogs like methyl 1-cyclohexene-1-carboxylate. The presence of the double bond in the cyclopentene ring also influences its reactivity, making it suitable for specific synthetic applications .

Properties

IUPAC Name

methyl cyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCAXIAUKEGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338442
Record name Methyl cyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25662-28-6
Record name Methyl cyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclopent-1-ene-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-cyclopentene-1-carboxylate
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Methyl 1-cyclopentene-1-carboxylate
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Customer
Q & A

A: [] While the 1,4-conjugate addition of alkyl cuprates to Methyl 1-cyclopentene-1-carboxylate typically yields a mixture of diastereomers, researchers have developed a strategy to obtain stereoisomerically pure products. By utilizing an epimerization approach followed by crystallization, it is possible to isolate the desired enantiomer in high purity. This method highlights the potential of this compound as a building block for the synthesis of complex chiral molecules.

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